2,3,4,4',5-ペンタブロモビフェニル

概要

説明

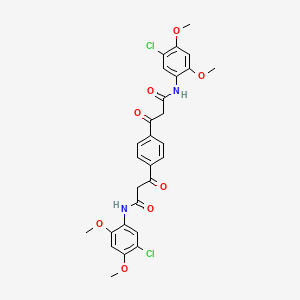

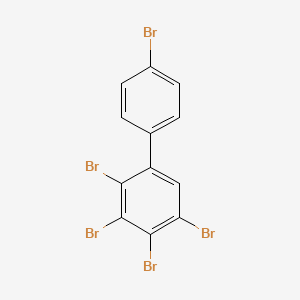

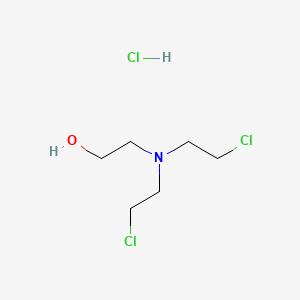

2,3,4,4’,5-Pentabromobiphenyl is a chemical compound . It has a molecular formula of C12H5Br5 .

Synthesis Analysis

The synthesis of 2,3,4,4’,5-Pentabromobiphenyl is associated with the induction of both cytochromes P-450 and P-448 . It is a component of fireMaster .Molecular Structure Analysis

The molecular structure of 2,3,4,4’,5-Pentabromobiphenyl is characterized by a molecular formula of C12H5Br5 . Its average mass is 548.688 Da, and its monoisotopic mass is 543.630798 Da .Chemical Reactions Analysis

2,3,4,4’,5-Pentabromobiphenyl is a polybrominated biphenyl. It is used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn . It is also a potent inducer of liver microsomal drug-metabolizing enzymes in rats .Physical And Chemical Properties Analysis

2,3,4,4’,5-Pentabromobiphenyl is a solid substance . It has an average mass of 548.688 Da and a monoisotopic mass of 543.630798 Da .科学的研究の応用

2,3,4,4’,5-ペンタブロモビフェニルの用途分析

薬物代謝酵素の誘導: 2,3,4,4’,5-ペンタブロモビフェニルは、ラットにおける肝ミクロソーム薬物代謝酵素の強力な誘導体であることが判明しており、フェノバルビタールや3-メチルコラントレンなどの物質によって誘導される酵素活性を強化します .

材料の難燃性: ポリ臭素化ビフェニルとして、この化合物は難燃剤として使用できます。 コンピュータモニタ、テレビ、繊維、プラスチックフォームなどのさまざまな製品に使用されるプラスチックに、燃えにくさを軽減するために添加されます .

作用機序

Pharmacokinetics

It is known that this compound is a small molecule , which suggests that it may be absorbed and distributed throughout the body. Its role in activating xenobiotic metabolizing enzymes suggests that it may be involved in the metabolism of various substances .

Action Environment

It is known that this compound is a polybrominated biphenyl , a group of synthetic organic compounds that are used as flame retardants . The use of these compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2,3,4,4’,5-Pentabromobiphenyl is known to interfere with human metabolism . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes . It also targets DNA or mimics key nutrients . It is known to bind to the XRE promoter region of genes it activates, activating the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) .

Cellular Effects

2,3,4,4’,5-Pentabromobiphenyl mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . It regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

2,3,4,4’,5-Pentabromobiphenyl exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a ligand-activated transcriptional activator .

Temporal Effects in Laboratory Settings

Early exposure to 2,3,4,4’,5-Pentabromobiphenyl has been shown to have significant effects on male mating behavior and the response of clean experienced females to exposed males . There was no effect on male song-control nuclei or song quality, and there were non-dose-dependent effects on female song-control nuclei .

Dosage Effects in Animal Models

In animal models, the effects of 2,3,4,4’,5-Pentabromobiphenyl vary with different dosages . For example, in a study with zebra finch nestlings, the effects of nestling exposure to environmentally relevant levels of 2,3,4,4’,5-Pentabromobiphenyl were assessed . The study found that early exposure to 2,3,4,4’,5-Pentabromobiphenyl had significant effects on male mating behavior .

Metabolic Pathways

2,3,4,4’,5-Pentabromobiphenyl interferes with metabolic pathways . It produces highly reactive and often damaging intermediates during detoxification or when it binds to specific enzymes, important structural groups on molecules, receptors, and membranes .

特性

IUPAC Name |

1,2,3,4-tetrabromo-5-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUBFPVURMRYUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242324 | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-70-1 | |

| Record name | 2,3,4,4',5-Pentabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096551701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,4,4',5-pentabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',5-PENTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S531A1M64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)